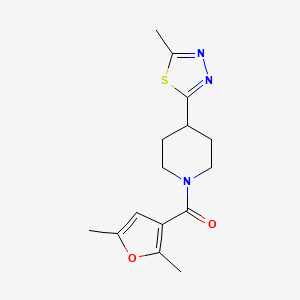

(2,5-Dimethylfuran-3-yl)(4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone

Description

Properties

IUPAC Name |

(2,5-dimethylfuran-3-yl)-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O2S/c1-9-8-13(10(2)20-9)15(19)18-6-4-12(5-7-18)14-17-16-11(3)21-14/h8,12H,4-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUINBBSZYGIARF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C(=O)N2CCC(CC2)C3=NN=C(S3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (2,5-Dimethylfuran-3-yl)(4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone is a synthetic organic molecule that integrates a 2,5-dimethylfuran moiety with a piperidine ring substituted by a 5-methyl-1,3,4-thiadiazole group. This unique structural composition suggests potential biological activities that merit investigation in medicinal chemistry.

Chemical Structure and Properties

The compound's structure can be represented as follows:

This structure indicates the presence of various functional groups that may contribute to its biological activities.

Antimicrobial Activity

Research has shown that derivatives of 1,3,4-thiadiazole exhibit significant antimicrobial properties. The presence of the thiadiazole ring in this compound suggests potential efficacy against a range of pathogens. For example, studies involving various thiadiazole derivatives demonstrated notable antibacterial activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

| Compound | Activity | Target Organisms |

|---|---|---|

| Thiadiazole A | Moderate | S. aureus |

| Thiadiazole B | High | E. coli, Pseudomonas aeruginosa |

| Thiadiazole C | Low | Fungi (e.g., Aspergillus niger) |

Anticancer Properties

The anticancer potential of thiadiazole derivatives has been explored in various studies. For instance, compounds containing the 1,3,4-thiadiazole scaffold were evaluated for their effects on cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). Results indicated that some derivatives exhibited significant cytotoxicity compared to control groups .

Case Study: Anticancer Activity Evaluation

In a study conducted by Asif et al., several synthesized thiadiazole derivatives were tested against Ehrlich’s Ascites carcinoma cells. The results showed that the majority exhibited promising anticancer activity, with IC50 values comparable to established chemotherapeutics .

The biological activity of the compound may be attributed to its ability to interact with specific biological targets. Molecular docking studies suggest that the compound could bind effectively to enzymes or receptors involved in disease pathways. For example, docking simulations with carbonic anhydrase revealed potential inhibitory effects, which could be relevant for treating conditions like glaucoma or certain cancers .

Comparison with Similar Compounds

Key Observations:

Substituent Diversity: The target compound’s thiadiazole-piperidine moiety distinguishes it from analogues featuring thiophene (7a) or pyrazoline (4a) groups. Thiadiazoles are known for enhancing metabolic stability and binding affinity in drug design, whereas thiophenes and furans contribute to π-π interactions in target binding .

Synthesis Methods: Analogues like 7a and 4a rely on condensation reactions (e.g., with malononitrile or benzoyl chloride) in polar aprotic solvents . The target compound’s synthesis likely requires similar strategies, though the incorporation of a thiadiazole-piperidine subunit may necessitate specialized reagents or catalytic conditions.

Biological Activity: Compound 4a demonstrated antimicrobial activity, attributed to the electron-withdrawing benzodioxole and furan groups enhancing interactions with microbial enzymes .

Research Findings and Implications

Physicochemical and Electronic Properties

- Thiadiazole vs. Thiophene : The 1,3,4-thiadiazole ring in the target compound offers greater electronegativity and hydrogen-bonding capacity compared to the thiophene in 7a, which may improve target selectivity .

Hypothesized Bioactivity

While direct data on the target compound are lacking, its structural features align with known bioactive motifs:

- Thiadiazole : Linked to antitumor and antibacterial activities in compounds like acetazolamide.

- Furan : Associated with anti-inflammatory effects in derivatives such as ranitidine.

Q & A

Q. What are the optimal synthetic strategies for preparing (2,5-dimethylfuran-3-yl)(4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone?

- Methodological Answer : The synthesis typically involves three key steps: (i) Cyclocondensation of thiosemicarbazide derivatives with carboxylic acids to form the 1,3,4-thiadiazole ring . (ii) Nucleophilic substitution to couple the thiadiazole-piperidine intermediate with 2,5-dimethylfuran-3-carbonyl chloride under inert conditions (e.g., nitrogen atmosphere) . (iii) Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (solvent: ethanol/water) to achieve >95% purity .

- Critical Parameters : Temperature control (±2°C) during cyclocondensation and stoichiometric precision in acyl coupling are vital for yield optimization (reported 60-75% in analogs) .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- Structural Confirmation : Use 2D NMR (¹H-¹³C HSQC, HMBC) to resolve overlapping signals from the furan and thiadiazole rings. Key peaks: thiadiazole C=N (160-165 ppm in ¹³C NMR), furan protons (δ 6.2-6.8 ppm in ¹H NMR) .

- Purity Analysis : HPLC-PDA (C18 column, acetonitrile/water gradient) with UV detection at 254 nm to identify impurities (<0.5%) .

- Mass Validation : HRMS-ESI for exact mass determination (theoretical [M+H]⁺ ≈ 345.12 g/mol) .

Q. How can researchers evaluate the biological activity of this compound in preliminary assays?

- Methodological Answer :

- In Vitro Screening : Conduct enzyme inhibition assays (e.g., kinase or protease targets) at 10 µM–100 µM concentrations, using ATP-Glo or fluorescence-based readouts .

- Cytotoxicity Profiling : Use MTT assays on human cell lines (e.g., HEK-293, HepG2) to establish IC₅₀ values and selectivity indices .

- Computational Pre-screening : Perform molecular docking (AutoDock Vina) against protein targets (e.g., COX-2 or EGFR) to prioritize experimental testing .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve this compound’s efficacy?

- Methodological Answer :

- Systematic Substituent Variation : Modify the thiadiazole’s 5-methyl group to ethyl/isopropyl or introduce electron-withdrawing groups (e.g., -F, -Cl) to assess potency shifts .

- Pharmacophore Mapping : Use Schrödinger’s Phase to identify critical interactions (e.g., hydrogen bonding with the furan oxygen) .

- QSAR Modeling : Train models with datasets from analogs (e.g., IC₅₀ values against related targets) to predict optimal substituents .

Q. What mechanistic approaches are recommended to elucidate this compound’s mode of action?

- Methodological Answer :

- Enzyme Kinetics : Perform Michaelis-Menten assays to determine inhibition type (competitive/non-competitive) and Ki values .

- Binding Affinity : Use surface plasmon resonance (SPR) to measure real-time interactions with target proteins (e.g., KD < 1 µM suggests high affinity) .

- Crystallography : Co-crystallize the compound with its target (e.g., a kinase) to resolve binding-site interactions at 2.0–2.5 Å resolution .

Q. How should researchers address contradictory data in solubility or bioactivity profiles?

- Methodological Answer :

- Comparative Solubility Studies : Test in multiple solvents (DMSO, PBS, simulated gastric fluid) using nephelometry or UV-Vis spectroscopy .

- Orthogonal Assays : Validate bioactivity with dual methods (e.g., fluorescence resonance energy transfer (FRET) and radiometric assays) to rule out false positives .

- Batch Analysis : Compare NMR/HPLC data across synthetic batches to identify impurities affecting reproducibility .

Q. What strategies are effective in designing analogs with enhanced metabolic stability?

- Methodological Answer :

- Bioisosteric Replacement : Substitute the furan ring with thiophene or pyridine to reduce CYP450-mediated oxidation .

- Pro-drug Design : Introduce hydrolyzable groups (e.g., ester linkages) to improve oral bioavailability .

- In Silico Metabolism Prediction : Use ADMET Predictor™ or SwissADME to identify metabolic hot spots .

Q. What advanced purification techniques resolve challenges in isolating this compound?

- Methodological Answer :

- Prep-HPLC : Use a C18 column with isocratic elution (acetonitrile:water = 70:30) for milligram-scale isolation .

- Supercritical Fluid Chromatography (SFC) : Employ CO₂/ethanol mobile phases for chiral separation if stereoisomers form during synthesis .

Q. How can researchers troubleshoot low yields in the final coupling step?

- Methodological Answer :

- Catalyst Screening : Test Pd(OAc)₂, CuI, or DMAP to accelerate acylation .

- Reaction Monitoring : Use TLC (silica gel, ethyl acetate/hexane) or inline IR to detect intermediate formation .

- Solvent Optimization : Switch from DMF to dichloromethane or THF to minimize side reactions .

Q. What computational tools are best suited for predicting this compound’s pharmacokinetic properties?

- Methodological Answer :

- Docking Simulations : Use Glide (Schrödinger) to predict blood-brain barrier penetration .

- Molecular Dynamics (MD) : Run 100-ns simulations (GROMACS) to assess stability in lipid bilayers .

- PPB Prediction : Estimate plasma protein binding (%) via QSAR-based tools like ADMETlab 2.0 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.